

Ethyl Benzofuran-2-carboxylate CAS number 3199-61-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl Benzofuran-2-carboxylate*

Cat. No.: B045867

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl Benzofuran-2-carboxylate** (CAS: 3199-61-9)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **Ethyl Benzofuran-2-carboxylate**. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.^[1] Benzofuran derivatives are prevalent in nature and exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.^{[2][3][4]} This biological relevance has driven extensive research into the synthesis and functionalization of this privileged scaffold.^{[1][5]}

Ethyl Benzofuran-2-carboxylate (also known as Ethyl 2-benzofurancarboxylate) is a pivotal starting material and intermediate in this field. Its structure, featuring a reactive ester group at the C-2 position, provides a versatile handle for elaboration into more complex molecules, such as amides, hydrazides, and other derivatives with significant therapeutic potential.^[6] This guide

will elucidate the core technical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. **Ethyl Benzofuran-2-carboxylate** is typically a white to pale yellow solid or crystalline powder at room temperature. [7][8] Its key properties are summarized below.

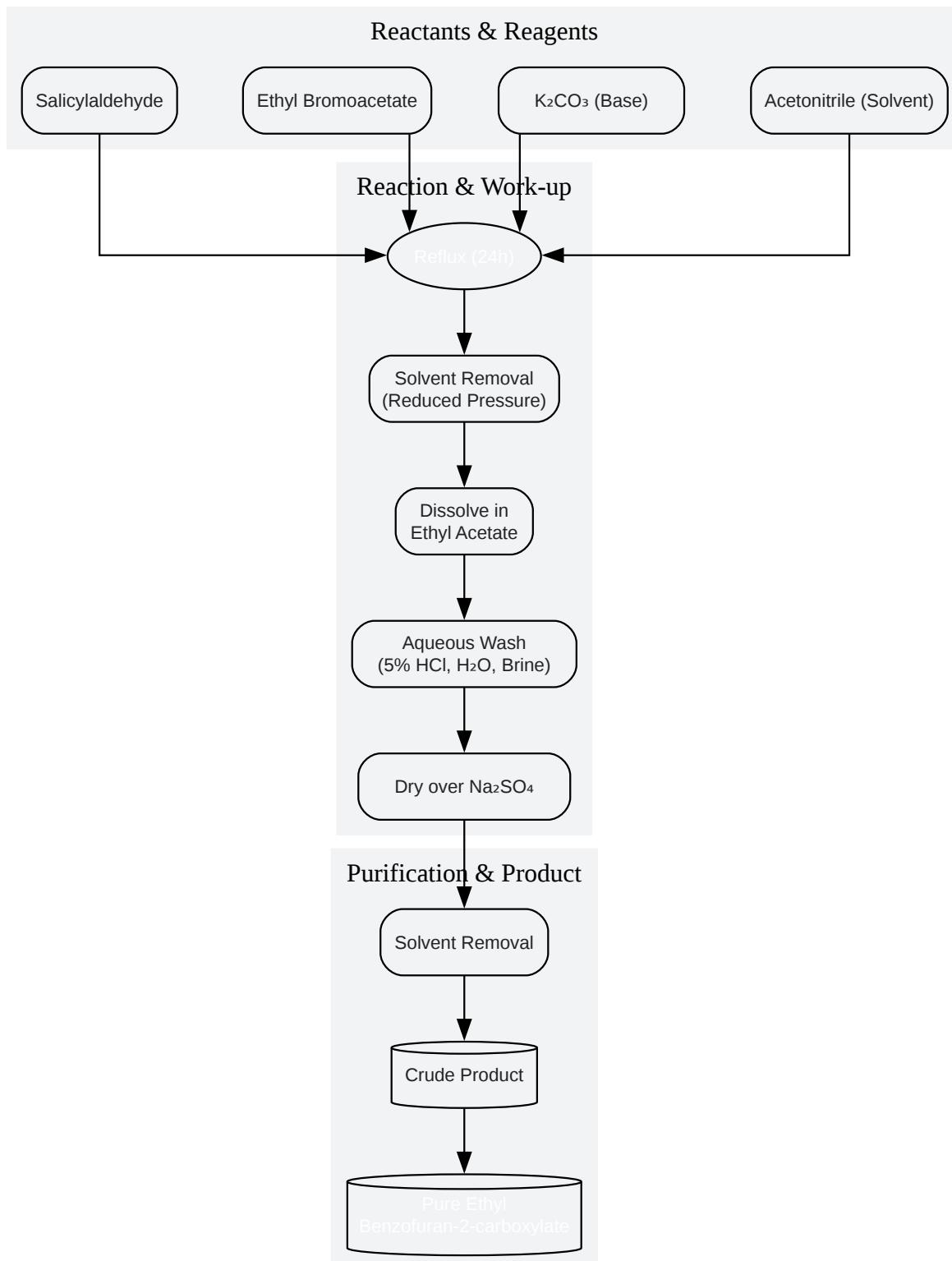
Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	3199-61-9	[8][9]
Molecular Formula	C ₁₁ H ₁₀ O ₃	[8][10]
Molecular Weight	190.20 g/mol	[8][11]
Appearance	White to Yellow Powder or Solid or Crystals	[7][8]
Melting Point	29-34 °C	[8]
Boiling Point	105 °C @ 0.1 mmHg	[7][10]
Density	~1.183 g/cm ³	[7]
Refractive Index	~1.571	[10][12]
Storage Conditions	2-8°C, Keep refrigerated	[8][10][13]
Solubility	Low water solubility	[13]
SMILES	CCOC(=O)c1cc2ccccc2o1	[8][9]
InChI Key	KAWQPOUWLVOHKU-UHFFFAOYSA-N	[8][10]

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound. The following data represent typical spectral characteristics.

Table 2: Representative Spectroscopic Data


Technique	Key Peaks / Shifts	Interpretation	Source(s)
FT-IR (cm ⁻¹)	~1725-1682	C=O stretch (ester carbonyl)	[14] [15]
	~1100-1300	C-O stretch (ester)	[14]
Aromatic C=C	Benzene and furan ring stretches	[14]	
¹ H NMR (ppm)	~7.73 (d)	Benzofuran proton	[14]
	~7.63 (d)	Benzofuran proton	[14]
	~7.57 (s)	Benzofuran proton (at C3)	[14]
	~7.51 (t)	Benzofuran proton	[14]
	~7.33 (t)	Benzofuran proton	[14]
	~4.4 (q)	-O-CH ₂ -CH ₃ (Ethyl ester)	N/A
	~1.4 (t)	-O-CH ₂ -CH ₃ (Ethyl ester)	N/A
¹³ C NMR (ppm)	~159.0	Ester C=O	N/A
	~155.8, ~150.6	Benzofuran carbons (C-O)	[14]
	~128.9 - ~112.6	Aromatic carbons	[14]
	~61.5	-O-CH ₂ -CH ₃	N/A
	~14.5	-O-CH ₂ -CH ₃	N/A

Note: NMR shifts are approximate and can vary based on the solvent and spectrometer frequency. They are based on typical values for this structural class.[\[14\]](#)[\[16\]](#)

Synthesis and Purification: A Validated Protocol

Numerous methods exist for the synthesis of the benzofuran scaffold.^[17] A common and reliable approach for preparing **Ethyl Benzofuran-2-carboxylate** involves the reaction of a salicylaldehyde derivative with an α -haloacetate, such as ethyl bromoacetate or chloroacetate.^{[18][19]}

Workflow for Synthesis of Ethyl Benzofuran-2-carboxylate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl Benzofuran-2-carboxylate**.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[\[18\]](#)

- Reaction Setup: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add potassium carbonate (K_2CO_3 , 3.0 mmol) and ethyl bromoacetate (1.2 mmol).
 - Causality Explanation: K_2CO_3 serves as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a polar aprotic solvent that effectively solvates the cation (K^+) while not interfering with the nucleophile, promoting the subsequent S_N2 reaction and intramolecular cyclization.
- Reaction Execution: Heat the mixture to reflux and maintain for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Self-Validation: TLC is crucial for ensuring the reaction has gone to completion. A spot corresponding to the starting salicylaldehyde should diminish while a new, less polar spot for the product appears.
- Initial Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Extraction: Dissolve the resulting crude residue in ethyl acetate (200 mL). Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine (50 mL).
 - Causality Explanation: The HCl wash removes any remaining basic K_2CO_3 and other basic impurities. The water and brine washes remove residual salts and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification (If Necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

Ethyl Benzofuran-2-carboxylate is a versatile intermediate primarily due to the reactivity of its ester functional group and the C-3 position of the benzofuran ring.[6][20]

Caption: Key reactive sites on **Ethyl Benzofuran-2-carboxylate**.

- Ester Group Transformations: The ethyl ester is readily transformed into other functional groups.
 - Hydrolysis: Alkaline hydrolysis with a base like NaOH efficiently converts the ester to the corresponding benzofuran-2-carboxylic acid.[21] This acid is a crucial precursor for many other derivatives.
 - Transamidation: The ester can be converted to a wide variety of benzofuran-2-carboxamides.[6] This is particularly important in drug discovery, as amides are common pharmacophores. A modern approach involves a two-step, one-pot procedure using an 8-aminoquinoline (8-AQ) auxiliary, which first facilitates C-H functionalization at the C-3 position, followed by transamidation to install the desired amine.[6]
- C-3 Position Functionalization: While the C-2 position is occupied, the adjacent C-3 position is amenable to functionalization, often through palladium-catalyzed C-H activation/arylation reactions.[6] This allows for the introduction of diverse aryl and heteroaryl substituents, dramatically expanding the chemical space accessible from this starting material.

Applications in Drug Discovery and Materials Science

The synthetic versatility of **Ethyl Benzofuran-2-carboxylate** makes it a valuable building block in several advanced fields:

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of compounds with a wide range of biological activities.[22] The benzofuran core is present in drugs like the antiarrhythmic amiodarone and the gout treatment benzbromarone.[1][4] Derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[5] Specifically, it is used to build molecules targeting neurological disorders by providing a scaffold that can be modified to bind specific brain receptors.[7][22]
- Organic Synthesis: It is a foundational component for creating complex heterocyclic systems. For example, it has been used as a reactant to prepare benzofuropyridines, which show a

high affinity for the α_2 -adrenoceptor.[23]

- Material Science: The benzofuran motif is also explored in the development of organic materials, such as polymers and coatings, where its chemical properties can enhance performance and durability.[22]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

- Hazards: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[24] It is classified as a combustible solid.[8]
- Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [24]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] The recommended storage temperature is 2-8°C (refrigerated).[8][11] It should be kept away from heat, sparks, and open flames.[13]
- Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

Ethyl Benzofuran-2-carboxylate (CAS 3199-61-9) is far more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable building block. A thorough understanding of its synthesis, handling, and synthetic potential, as outlined in this guide, empowers researchers to fully leverage this molecule in the rational design and development of novel, high-value compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl benzofuran-2-carboxylate [myskinrecipes.com]
- 8. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]
- 9. CAS 3199-61-9: ethyl 1-benzofuran-2-carboxylate [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. Ethyl benzofuran-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 12. molbase.com [molbase.com]
- 13. fishersci.com [fishersci.com]
- 14. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Benzofuran synthesis [organic-chemistry.org]
- 18. op.niscair.res.in [op.niscair.res.in]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. 2-Benzofurancarboxylic acid ethyl ester | 3199-61-9 [chemicalbook.com]
- 24. aksci.com [aksci.com]

- To cite this document: BenchChem. [Ethyl Benzofuran-2-carboxylate CAS number 3199-61-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045867#ethyl-benzofuran-2-carboxylate-cas-number-3199-61-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com